Structural Distinction: Direct C–N Linkage vs. Carbonyl Spacer in the Closest Commercial Analog
The closest commercially available structural analog to 4-(2-Chloropyridin-3-yl)morpholine is 4-[(2-chloro-3-pyridinyl)carbonyl]morpholine (CAS 53062-98-9), which differs by the insertion of a carbonyl group between the pyridine ring and the morpholine nitrogen. This single atom change alters the hybridization and geometry at the linkage, resulting in distinct physicochemical and reactivity profiles . While the target compound features a direct C–N bond (amine-type), the analog contains an amide-like linkage that is less nucleophilic and exhibits different conformational preferences. This fundamental structural difference is critical for medicinal chemists optimizing target engagement or synthetic routes, as the carbonyl spacer introduces additional hydrogen-bonding capabilities and metabolic vulnerability that may be either desirable or detrimental depending on the project's design goals .
| Evidence Dimension | Structural Linker Type |
|---|---|
| Target Compound Data | Direct C–N bond (amine linkage) |
| Comparator Or Baseline | 4-[(2-chloro-3-pyridinyl)carbonyl]morpholine: C–C(=O)–N (amide-like linkage) |
| Quantified Difference | Presence vs. absence of carbonyl spacer; distinct molecular geometry and electronic distribution |
| Conditions | Structural comparison based on SMILES and InChI representations |
Why This Matters
The linker chemistry dictates nucleophilicity, metabolic stability, and potential for further functionalization, making the direct amine linkage of 4-(2-Chloropyridin-3-yl)morpholine essential for applications requiring a basic morpholine nitrogen.
